2,3-Dioxoindolin-6-ylboronic acid pinacol ester
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Overview
Description
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione is a boronic ester derivative of indole-2,3-dione. This compound is notable for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione typically involves the borylation of indole-2,3-dione derivatives. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of base such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Indoline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile intermediate in chemical reactions. The indole-2,3-dione moiety can undergo redox reactions, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione is unique due to its combination of a boronic ester and an indole-2,3-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C14H16BNO4 |
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Molecular Weight |
273.09 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)16-12(18)11(9)17/h5-7H,1-4H3,(H,16,17,18) |
InChI Key |
JHWFAPUAWXDSTK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)C(=O)N3 |
Origin of Product |
United States |
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